molecular formula C15H11N5O2 B5006329 7-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No. B5006329
M. Wt: 293.28 g/mol
InChI Key: MIZDBZXQFKCQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.

Mechanism of Action

The exact mechanism of action of 7-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of key enzymes involved in cancer cell proliferation and survival. Additionally, it has been suggested that the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce a variety of biochemical and physiological effects. For example, it has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used to study a variety of biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 7-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One area of interest is the development of new anticancer agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, research on the pharmacokinetics and toxicity of this compound will be important for its eventual clinical development.

Synthesis Methods

The synthesis of 7-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves the reaction of 4-methoxyphenyl hydrazine with 2-cyano-3-(4-methoxyphenyl)acrylonitrile in the presence of a base. The resulting product is then cyclized with triethyl orthoformate and acetic anhydride to form the final compound. This synthetic route has been optimized to yield the compound in high purity and yield.

Scientific Research Applications

7-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

11-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2/c1-22-11-4-2-10(3-5-11)19-7-6-13-12(14(19)21)8-16-15-17-9-18-20(13)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZDBZXQFKCQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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